molecular formula C8H13N3 B1447798 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine CAS No. 185796-74-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

Cat. No. B1447798
M. Wt: 151.21 g/mol
InChI Key: HUQMVCUMAXSLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine, commonly known as IPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPMA is a heterocyclic amine, which means it contains a ring structure with a nitrogen atom in it. This compound has been found to possess unique properties that make it suitable for various scientific applications.

Scientific Research Applications

  • Potential as Benzodiazepine Ligands : Compounds similar to 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine have been studied for their ability to bind to benzodiazepine receptors. For instance, pyrrolopurine derivatives showed appreciable potency in binding to these receptors (Chimirri et al., 1993).

  • Wide Range of Therapeutic Applications : The imidazo[1,2-a]pyridine scaffold, a core structure in these compounds, is known for its broad applications in medicinal chemistry. It has been utilized in treatments for conditions such as cancer, infections, and diabetes, among others (Deep et al., 2016).

  • Inotropic Activity : Certain derivatives have shown promise in treating heart failure due to their positive inotropic activity, which refers to the strengthening of heart muscle contractions. One such compound demonstrated potent and selective inhibition of phosphodiesterase III, a critical enzyme for cardiac function (Yamanaka et al., 1991).

  • Synthesis of Heterocyclic Compounds : These compounds have been used in the efficient synthesis of various heterocyclic structures, which are crucial in the development of pharmaceuticals (Sunkari et al., 2017).

  • Anti-Infectious Agents : Some imidazo[1,2-a]pyridine analogues have shown potential as anti-infectious agents, emphasizing the versatility of this scaffold in developing new pharmacological treatments (Enguehard-Gueiffier & Gueiffier, 2007).

  • Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based derivatives have been evaluated for their anticholinesterase activity, which is significant in treating neurological disorders like Alzheimer's disease (Kwong et al., 2019).

  • Synthesis of Novel Derivatives for Biological Screening : Research efforts are ongoing to modify the imidazo[1,2-a]pyridine scaffold to develop new derivatives for biological screening, potentially leading to the discovery of new therapeutic agents (Ravi & Adimurthy, 2017).

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h3,5,7H,1-2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQMVCUMAXSLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

CAS RN

185796-74-1
Record name 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.